molecular formula C23H27N3O3 B2386144 Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310011-76-6

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Katalognummer: B2386144
CAS-Nummer: 2310011-76-6
Molekulargewicht: 393.487
InChI-Schlüssel: SIUZXWMHQPCIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the chroman ring, the piperidine ring, and the pyrimidine ring. The key steps may include:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized through reductive amination of pyridine derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Quinones derived from the chroman ring.

    Reduction: Dihydropyrimidines derived from the pyrimidine ring.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of chroman derivatives as anticancer agents. For instance, a related study on spirocyclic chroman derivatives demonstrated their ability to inhibit the proliferation of prostate cancer cells, particularly in enzalutamide-resistant models. The most potent compound from this series exhibited an IC50 value of 96 nM, indicating strong antitumor activity .

The mechanism of action involves targeting specific co-activators such as p300/CBP, which play crucial roles in cell cycle regulation and tumor growth. The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, making them promising candidates for further development .

CCR6 Receptor Modulation

Another area of interest is the modulation of chemokine receptors, specifically CCR6. Compounds similar to chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone have been investigated for their ability to act as CCR6 receptor modulators. This modulation has implications for treating various inflammatory conditions and cancers where CCR6 plays a pivotal role .

Case Study 1: Prostate Cancer Treatment

In a study exploring chroman derivatives, researchers synthesized several compounds and evaluated their efficacy against prostate cancer cell lines. The lead compound displayed significant inhibition of cell growth with a favorable pharmacokinetic profile, suggesting its potential as a therapeutic agent .

Case Study 2: CCR6 Modulation

Research involving CCR6 modulators revealed that certain chroman derivatives could effectively alter the receptor's activity. This has implications for developing treatments for diseases characterized by chronic inflammation and immune dysregulation .

Wirkmechanismus

The mechanism of action of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chroman-3-yl derivatives: Compounds with similar chroman ring structures.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is unique due to the combination of these three distinct ring systems in a single molecule

Biologische Aktivität

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that integrates a chroman core with a piperidine moiety and a pyrimidine derivative. This structural diversity is expected to contribute to its biological activity.

Biological Activities

1. Anticancer Activity:
Research indicates that compounds derived from chromones, such as chroman derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating benzopyrone-based compounds found that they possess moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. Notably, the IC50 values for some derivatives were reported as follows:

  • MOLT-4 : IC50 = 24.4 ± 2.6 μM
  • HL-60 : IC50 = 42.0 ± 2.7 μM
  • MCF-7 : IC50 = 68.4 ± 3.9 μM .

These findings suggest that the chroman scaffold can be optimized for enhanced anticancer properties.

2. Mechanism of Action:
The mechanism through which chroman derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways involved in cell proliferation and survival . Additionally, docking studies have indicated potential interactions with specific amino acid residues in target proteins, which may elucidate further insights into their pharmacological action .

Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives appears to be influenced by structural modifications. For instance:

  • Piperidine Substituents : Variations in the piperidine ring can significantly alter potency and selectivity towards different cancer cell lines.
  • Pyrimidine Modifications : The presence of cyclopropyl groups on the pyrimidine ring has been linked to enhanced activity against certain targets, suggesting that fine-tuning these substituents could yield more effective compounds .

Case Studies

Several case studies have highlighted the efficacy of chroman derivatives in preclinical models:

  • A compound structurally similar to Chroman-3-yl(4-(...) was tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
  • In vivo studies have shown promising results in tumor reduction when administered alongside conventional chemotherapy agents .

Eigenschaften

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZXWMHQPCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.